3-benzyl-N-cyclohexyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Description
3-benzyl-N-cyclohexyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C31H31N3O4S and its molecular weight is 541.67. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research involving the synthesis of fluoroquinolone-based 4-thiazolidinones and their antimicrobial activity highlights the potential of structurally complex quinazoline derivatives in developing new antimicrobial agents. The study demonstrates the synthesis process starting from lead molecules and proceeding through various chemical reactions to obtain compounds with potential antifungal and antibacterial activities (N. Patel & S. D. Patel, 2010).
Antitubercular and Antibacterial Activities
Another study on the synthesis of quinazolinone analogs substituted with benzothiophene explored their antitubercular and antibacterial activities. The synthesized compounds showed promising results against Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria, indicating the potential of quinazolinone derivatives in addressing resistant bacterial infections (G. K. Rao & R. Subramaniam, 2015).
Anti-Inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone, featuring structural motifs similar to quinazoline derivatives, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. The study found that these compounds exhibited significant cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitory activity, analgesic activity, and anti-inflammatory activity, suggesting their potential as novel therapeutics in managing pain and inflammation (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Cytotoxic Activity Against Cancer Cell Lines
The cytotoxic activity of N-[2-(Dimethylamino)ethyl] carboxamide derivatives of various quinoline derivatives against cancer cell lines was investigated, demonstrating the potential of quinazoline and its derivatives in cancer therapy. The compounds were evaluated for their growth inhibition properties on several cancer cell lines, revealing less activity compared to isomeric series but still highlighting the potential of these molecules in oncological research (X. Bu, L. Deady, & W. Denny, 2000).
Properties
IUPAC Name |
3-benzyl-N-cyclohexyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O4S/c1-38-25-15-12-22(13-16-25)28(35)20-39-31-33-27-18-23(29(36)32-24-10-6-3-7-11-24)14-17-26(27)30(37)34(31)19-21-8-4-2-5-9-21/h2,4-5,8-9,12-18,24H,3,6-7,10-11,19-20H2,1H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFUZETZNGNWGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC4CCCCC4)C(=O)N2CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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